molecular formula C6H7N4NaO2 B13454738 sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate CAS No. 2919946-09-9

sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate

Cat. No.: B13454738
CAS No.: 2919946-09-9
M. Wt: 190.14 g/mol
InChI Key: PSBUYUPDYKTNQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a triazole and pyrazine ring fused together, making it an interesting subject for chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization and subsequent carboxylation . The reaction conditions often involve heating the mixture to specific temperatures and maintaining the pH to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈N₄O₂
  • Molecular Weight : 192.15 g/mol
  • CAS Number : 2108456-82-0
  • IUPAC Name : this compound

The compound features a triazole ring fused with a pyrazine structure, which is significant for its biological activity. The carboxylate group enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds with similar triazole structures can inhibit microbial growth. The specific activity of this compound against specific pathogens remains to be fully elucidated.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of carboxylesterase (CaE). Molecular docking studies have indicated that structural analogs show reversible inhibition of CaE with promising selectivity profiles .
  • Antioxidant Properties : Compounds within the triazole family have demonstrated radical-scavenging activities comparable to standard antioxidants such as Trolox. These properties suggest potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of triazole derivatives on acetylcholinesterase and butyrylcholinesterase. The findings indicated that modifications in the triazole structure could enhance inhibitory potency against these enzymes .
  • Antimicrobial Evaluation : While specific data on this compound is limited, related compounds have shown activity against Cryptosporidium parvum, suggesting a potential role in treating parasitic infections .

Research Findings Summary Table

Activity TypeFindings
AntimicrobialPotential activity against various pathogens; specific data needed
Enzyme InhibitionEffective against carboxylesterase; structure modifications enhance potency
AntioxidantComparable radical-scavenging activity to Trolox

Properties

CAS No.

2919946-09-9

Molecular Formula

C6H7N4NaO2

Molecular Weight

190.14 g/mol

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate

InChI

InChI=1S/C6H8N4O2.Na/c11-6(12)4-5-9-8-3-10(5)2-1-7-4;/h3-4,7H,1-2H2,(H,11,12);/q;+1/p-1

InChI Key

PSBUYUPDYKTNQJ-UHFFFAOYSA-M

Canonical SMILES

C1CN2C=NN=C2C(N1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.